Product packaging for 2-(3-Fluoro-5-nitrophenyl)benzimidazole(Cat. No.:)

2-(3-Fluoro-5-nitrophenyl)benzimidazole

Cat. No.: B12447405
M. Wt: 257.22 g/mol
InChI Key: ZEPZEEMKSRODCP-UHFFFAOYSA-N
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Description

Evolution and Diverse Applications of Benzimidazole (B57391) Heterocycles in Medicinal Chemistry and Materials Science

The versatility of the benzimidazole scaffold has led to its widespread application in both medicinal chemistry and materials science. amrita.edu In the pharmaceutical realm, this structural motif is present in numerous FDA-approved drugs, showcasing its therapeutic potential across diverse disease areas. nih.govimpactfactor.org Benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anthelmintic, antihypertensive, anti-inflammatory, and antidiabetic properties. chemijournal.comresearchgate.neteurekaselect.comthieme-connect.comrsc.org The development of drugs such as the anticancer agent bendamustine, the proton pump inhibitor pantoprazole, and the anthelmintic albendazole (B1665689) highlights the scaffold's clinical success. impactfactor.orgresearchgate.net

Beyond medicine, benzimidazoles have found utility in materials science. amrita.edu Their structural properties make them suitable for creating polymers, dyes, and materials for optoelectronics. mdpi.comrsc.org For instance, benzimidazole derivatives are used in the development of high-temperature proton-exchange membranes for fuel cells due to their excellent thermal and electrochemical stability. acs.orgacs.org They are also employed as ligands, in crystal engineering, and for fluorescence applications. rsc.org

Structural Features and Unique Reactivity Profile of the Benzimidazole Core

The benzimidazole structure consists of a benzene (B151609) ring fused to the 4- and 5-positions of an imidazole (B134444) ring, creating a bicyclic, planar, 10π electron aromatic system. chemicalbook.comguidechem.com This arrangement confers significant stability. The two nitrogen atoms within the ring are distinct: the N1 nitrogen is pyrrole-like, while the N3 nitrogen is pyridine-like. chemicalbook.comguidechem.com This difference contributes to the amphoteric nature of benzimidazole, meaning it possesses both acidic and basic characteristics. chemijournal.com The NH group is notably acidic, while the pyridine-like nitrogen can be protonated. chemicalbook.comguidechem.com A key feature is the existence of two equivalent tautomeric forms in solution, where the hydrogen atom can reside on either nitrogen atom. chemijournal.com

The reactivity of the benzimidazole core is well-defined. The electron distribution, with N1 being π-excessive and N3 being π-deficient, makes the C2 position (the carbon atom between the two nitrogens) susceptible to nucleophilic substitution. chemicalbook.comguidechem.com Conversely, the benzene part of the molecule, specifically positions 4, 5, 6, and 7, is π-excessive and therefore prone to electrophilic substitution reactions. chemicalbook.comguidechem.com The nitrogen atoms themselves can also undergo electrophilic substitution, such as alkylation. chemicalbook.comyoutube.com

Table 1: Key Structural and Reactivity Features of the Benzimidazole Core

Feature Description Reference
Structure Fused benzene and imidazole rings; bicyclic, planar, 10π aromatic system. chemicalbook.comguidechem.com
Nitrogen Atoms Two distinct nitrogens: N1 (pyrrole-type) and N3 (pyridine-type). chemicalbook.comguidechem.com
Chemical Nature Amphoteric (both acidic and basic properties). chemijournal.com
Tautomerism Exists in two equivalent tautomeric forms in solution. chemijournal.com
Nucleophilic Reactivity Position C2 is the primary site for nucleophilic attack. chemicalbook.comguidechem.com

| Electrophilic Reactivity | Positions C4, C5, C6, and C7 on the benzene ring are sites for electrophilic attack. | chemicalbook.comguidechem.com |

Rationale for the Investigation of Halogenated and Nitro-Substituted Phenylbenzimidazoles

The strategic modification of the benzimidazole scaffold with various substituents is a cornerstone of modern drug design. The introduction of halogen atoms and nitro groups onto the 2-phenyl ring of benzimidazole derivatives is a common strategy to modulate their physicochemical and biological properties.

Halogenation is a frequently used tool in medicinal chemistry. tutorchase.com Incorporating halogens like fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its bioavailability. tutorchase.com Furthermore, halogens can significantly alter a compound's metabolic stability and binding affinity to its biological target. tutorchase.com This is partly due to the ability of halogen atoms to participate in "halogen bonding," a specific type of non-covalent interaction that can help anchor a drug molecule within the binding site of a protein or enzyme. nih.gov Studies on halogenated heterocycles have reported potent antibacterial and anticancer activities. nih.govnih.gov

The nitro group (-NO2) is a powerful electron-withdrawing substituent that dramatically influences a molecule's electronic properties. This modification can enhance the potency and alter the mechanism of action of the parent compound. Nitro-substituted benzimidazoles have been investigated for a range of therapeutic applications, including as antihypertensive agents and potential anticancer therapies. nih.govnih.gov For example, certain 5-nitro benzimidazole derivatives have shown high affinity for the angiotensin II type 1 (AT1) receptor, making them candidates for treating hypertension. nih.gov The synthesis of various nitro-containing phenylbenzimidazoles is an active area of research aimed at discovering novel bioactive agents. tandfonline.com

Objectives and Scope of Academic Inquiry into 2-(3-Fluoro-5-nitrophenyl)benzimidazole

The specific compound, this compound, represents a targeted exploration into the chemical space of substituted benzimidazoles. The academic inquiry into this molecule is driven by several key objectives. Research on structurally similar compounds, such as those with a 4-fluoro-3-nitrophenyl group, has revealed potential as anticancer agents. nih.gov

The primary objective is to synthesize and characterize this novel compound to precisely determine its chemical and physical properties. A central goal is to investigate its potential biological activity, drawing hypotheses from related structures. Given that halogenated and nitro-substituted benzimidazoles are known to possess anticancer and antimicrobial properties, a key part of the inquiry involves screening this compound against various cancer cell lines and microbial strains. nih.govnih.gov

The scope of the investigation is to establish a clear structure-activity relationship (SAR). By placing a fluorine atom at the meta-position (position 3) and a nitro group at the other meta-position (position 5) of the 2-phenyl ring, researchers aim to understand the combined electronic and steric effects of this unique substitution pattern. This analysis seeks to determine how this specific arrangement influences the molecule's interaction with biological targets compared to other isomers or singly substituted derivatives. Ultimately, the academic inquiry aims to evaluate whether this compound can serve as a lead compound for the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8FN3O2 B12447405 2-(3-Fluoro-5-nitrophenyl)benzimidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8FN3O2

Molecular Weight

257.22 g/mol

IUPAC Name

2-(3-fluoro-5-nitrophenyl)-1H-benzimidazole

InChI

InChI=1S/C13H8FN3O2/c14-9-5-8(6-10(7-9)17(18)19)13-15-11-3-1-2-4-12(11)16-13/h1-7H,(H,15,16)

InChI Key

ZEPZEEMKSRODCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=C3)F)[N+](=O)[O-]

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.

The FTIR spectrum of 2-(3-Fluoro-5-nitrophenyl)benzimidazole is expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibration of the imidazole (B134444) ring typically appears as a broad band in the region of 3400-3200 cm⁻¹. The C=N stretching of the imidazole ring is expected around 1625 cm⁻¹. Aromatic C-H stretching vibrations are anticipated to be observed above 3000 cm⁻¹.

The presence of the nitro group is confirmed by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-F stretching vibration from the fluorinated phenyl ring would likely appear in the 1250-1000 cm⁻¹ region.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Imidazole)Stretching3400-3200 (broad)
Aromatic C-HStretching>3000
C=N (Imidazole)Stretching~1625
NO₂Asymmetric Stretching1550-1500
NO₂Symmetric Stretching1350-1300
C-FStretching1250-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms within the molecule. For this compound, the proton of the N-H group in the benzimidazole (B57391) ring is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, due to its acidic nature.

The protons of the benzimidazole ring will likely appear in the aromatic region (7.0-8.0 ppm). The protons on the 3-fluoro-5-nitrophenyl ring will also resonate in the aromatic region, with their chemical shifts and splitting patterns influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The fluorine atom will also introduce coupling with adjacent protons (H-F coupling).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
N-H (Imidazole)>12.0Broad Singlet
Benzimidazole Protons7.0 - 8.0Multiplets
Phenyl Ring Protons7.5 - 8.5Multiplets with H-F coupling

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbon atom of the C=N group in the benzimidazole ring is expected to have a chemical shift in the range of 150-155 ppm. The carbons of the benzimidazole and the phenyl rings will appear in the aromatic region (110-160 ppm). The carbon atom directly bonded to the fluorine atom will exhibit a large C-F coupling constant, which is a characteristic feature in the ¹³C NMR spectrum of organofluorine compounds. The carbon attached to the nitro group will also be significantly deshielded.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=N (Imidazole)150 - 155
Benzimidazole Carbons110 - 145
Phenyl Ring Carbons110 - 160
C-F~160 (with large ¹JC-F)
C-NO₂~148

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, helping to identify adjacent protons within the benzimidazole and the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). It is crucial for identifying quaternary carbons and confirming the connectivity between the benzimidazole and the phenyl rings. For instance, correlations between the protons on the phenyl ring and the C2 carbon of the benzimidazole would definitively confirm the substitution pattern.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which should correspond to the calculated value for the molecular formula C₁₃H₈FN₃O₂.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺. The fragmentation pattern would be influenced by the stability of the benzimidazole ring and the nature of the substituents on the phenyl ring. Common fragmentation pathways for nitrophenyl benzimidazoles may involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The benzimidazole ring itself can undergo characteristic fragmentation, such as the loss of HCN.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (relative abundance)Interpretation
[C₁₃H₈FN₃O₂]⁺Expected as molecular ion peakMolecular Ion
[C₁₃H₈FN₂]⁺M - OLoss of an oxygen atom
[C₁₃H₈FN]⁺M - NO₂Loss of the nitro group
[C₁₂H₇FN₂]⁺M - HCNLoss of hydrogen cyanide from the imidazole ring

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, with a chemical formula of C₁₃H₈FN₃O₂, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS analysis, where a close correlation between the measured and theoretical mass confirms the compound's elemental composition.

Table 1: Theoretical Exact Mass of this compound

Compound NameChemical FormulaTheoretical Exact Mass (Da)
This compoundC₁₃H₈FN₃O₂257.0601

While specific experimental HRMS data for this compound is not available in the cited literature, studies on related benzimidazole derivatives routinely employ this technique to confirm their synthesis and purity.

Computational and Theoretical Investigations

Molecular Dynamics Simulations

Ligand-Target Binding Dynamics

While specific molecular dynamics (MD) simulations for 2-(3-fluoro-5-nitrophenyl)benzimidazole are not extensively documented in publicly available literature, the dynamic behavior of similar benzimidazole (B57391) derivatives in complex with biological targets has been a subject of investigation. For instance, MD simulations performed on benzimidazole-based inhibitors targeting enzymes like Pin1 and the corticotropin-releasing factor-1 (CRF-1) receptor have revealed stable binding within the active sites. nih.govrsc.org These studies indicate that the benzimidazole scaffold can maintain stable interactions, a desirable characteristic for potent inhibitors. nih.gov In the context of DNA gyrase B, a known target for benzimidazole derivatives, MD simulations of related compounds have helped in understanding the stability of the protein-ligand complex, with analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) confirming the maintenance of stable conformations throughout the simulation. lokmanhekim.edu.tr Such studies suggest that the this compound core would likely exhibit stable binding, a prerequisite for sustained inhibitory action.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies are instrumental in predicting its interaction with key enzymatic targets.

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For inhibitors of Escherichia coli DNA Gyrase B, a pharmacophore model has been developed based on a set of known benzimidazole inhibitors. researchgate.netmdpi.com This model highlights the key structural features required for efficient binding, which typically include hydrogen bond donors and acceptors, and hydrophobic regions. researchgate.net

Although a specific pharmacophore model for this compound has not been individually detailed, by superimposing its structure onto existing pharmacophore models for benzimidazole-based DNA gyrase B inhibitors, we can infer its potential for biological target recognition. researchgate.netmdpi.com The model for related 2,5(6)-substituted benzimidazoles identifies crucial hydrogen bond donor/acceptor groups that are predicted to favor interactions with key residues in the DNA gyrase B active site, such as Asn46, Asp73, and Asp173. researchgate.netmdpi.com The nitro group and the fluoro substituent on the phenyl ring of this compound could play a significant role in fulfilling these pharmacophoric requirements.

A similar approach has been applied to other benzimidazole derivatives targeting different enzymes. For example, pharmacophore-based screening of benzimidazole-1,2,3-triazole hybrids has been used to identify potential inhibitors of the epidermal growth factor receptor (EGFR). mdpi.com These studies underscore the utility of pharmacophore models in recognizing the potential of new compounds based on the established features of known active molecules. nih.gov

For instance, a closely related compound in a study of DNA gyrase inhibitors, a cyclic diphenyl phosphonate, exhibited a good binding energy of –9.08 Kcal/mol with DNA gyrase. mdpi.com Another study on benzimidazole analogues as dihydropteroate (B1496061) synthase (DHPS) inhibitors showed favorable binding affinities ranging from -7.1 to -7.9 kcal/mol. lokmanhekim.edu.tr These values suggest that the benzimidazole scaffold is capable of strong interactions within enzyme active sites.

Table 1: Predicted Binding Affinities of Related Benzimidazole Derivatives with Various Enzyme Targets

Compound ClassTarget EnzymePredicted Binding Affinity (kcal/mol)Reference
Cyclic Diphenyl PhosphonatesDNA Gyrase-9.08 mdpi.com
Benzimidazole AnaloguesDihydropteroate Synthase (DHPS)-7.1 to -7.9 lokmanhekim.edu.tr
Benzimidazole-1,2,3-triazole HybridsEpidermal Growth Factor Receptor (EGFR)-7.9 to -9.7 mdpi.com

This table presents data for compounds structurally related to this compound to provide a comparative context for its potential binding affinity.

The stability of a ligand-protein complex is governed by a network of intermolecular interactions, primarily hydrogen bonds and hydrophobic interactions. mdpi.com For benzimidazole derivatives, both types of interactions are crucial for effective binding.

Hydrogen Bonding: The benzimidazole core itself contains hydrogen bond donor and acceptor sites. researchgate.net In the context of DNA gyrase B, the nitrogen atoms of the benzimidazole ring and the substituents on the phenyl ring are predicted to form hydrogen bonds with key residues in the active site. researchgate.netmdpi.com For example, studies on related inhibitors show that the benzimidazole moiety can form hydrogen bonds with residues like Asn46 and Asp73 of E. coli DNA gyrase B. mdpi.com The nitro group on the 2-(3-fluoro-5-nitrophenyl) moiety of the title compound is a strong hydrogen bond acceptor, while the benzimidazole N-H can act as a hydrogen bond donor, both of which can contribute to anchoring the ligand in the binding pocket.

Table 2: Key Intermolecular Interactions for Benzimidazole Derivatives with Target Enzymes

Interaction TypeKey Residues Involved (Example Target: DNA Gyrase B)Potential Interacting Groups on this compoundReference
Hydrogen BondingAsn46, Asp73, Arg136Benzimidazole N-H, Nitro group (O atoms), Fluoro atom mdpi.com
Hydrophobic InteractionsPro, Leu, ValBenzimidazole ring system, Phenyl ring rsc.orgmdpi.com

This table is illustrative and based on findings from studies on related benzimidazole compounds to predict the likely interactions of this compound.

Investigation of Biological Activities and Structure Activity Relationships Sar

Anticancer and Antileukemic Activity Evaluation (In Vitro)

Initial investigations into the anticancer and antileukemic potential of this compound have been conducted through a series of in vitro studies. These studies are crucial for determining the compound's efficacy and mechanism of action at a cellular level before any further development can be considered.

The cytotoxic effects of benzimidazole (B57391) derivatives have been evaluated against a panel of human cancer cell lines to assess their potency and selectivity. While direct data for 2-(3-Fluoro-5-nitrophenyl)benzimidazole is limited, studies on structurally similar compounds provide valuable insights.

For instance, a closely related compound, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) , has demonstrated significant cytotoxic effects. nih.gov The presence of the fluoro and nitro groups on the phenyl ring is a shared feature with the subject compound. The half-maximal inhibitory concentration (IC₅₀) values for TJ08 against various cell lines are presented in the table below.

Cell LineCancer TypeIC₅₀ (µM) for TJ08
K-562Chronic Myelogenous Leukemia1.89 ± 0.55
A549Lung CarcinomaData not available for TJ08
MDA-MB-231Breast AdenocarcinomaData not available for TJ08
PC3Prostate CancerData not available for TJ08
HL-60Promyelocytic LeukemiaData not available for TJ08

Another relevant compound, 2-(3-Fluorophenyl)-1H-benzo[d]imidazole (ORT13) , which shares the 2-(3-fluorophenyl) moiety, has been tested against the A549 lung cancer cell line. It exhibited an IC₅₀ value of 0.887 µM. acgpubs.org Other benzimidazole derivatives have also shown activity against MDA-MB-231 cells. mdpi.com These findings suggest that the this compound scaffold is a promising candidate for exhibiting cytotoxic activity against a range of cancer cell lines. However, direct testing of this compound against A549, MDA-MB-231, PC3, and HL-60 is necessary to confirm its specific activity profile.

Understanding how a compound exerts its cytotoxic effects is fundamental to its development as a therapeutic agent. Research into the mechanisms of action of related benzimidazole derivatives suggests several pathways through which this compound might operate.

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Several benzimidazole derivatives have been shown to interfere with the cell cycle in cancer cells. For example, the related compound TJ08 was found to cause an accumulation of cells in the S phase of the cell cycle in a dose-dependent manner. nih.gov Other benzimidazole compounds have been reported to induce cell cycle arrest at the G2/M phase. nih.govkoreascience.kr This suggests that this compound may also perturb the normal progression of the cell cycle, leading to an inhibition of cancer cell growth.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer drugs function by inducing apoptosis in cancer cells. The induction of apoptosis by benzimidazole derivatives is a well-documented mechanism.

Studies on the related compound TJ08 have shown clear evidence of apoptosis induction. nih.gov This is often characterized by the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov When caspases, a family of proteases central to apoptosis, are activated, they cleave PARP, rendering it inactive and promoting cell death. nih.govnih.gov The observation of PARP cleavage in cells treated with TJ08 is a strong indicator of caspase activation and the initiation of the apoptotic cascade. nih.gov

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in determining a cell's fate. nih.gov A shift in this balance towards pro-apoptotic proteins can trigger the mitochondrial pathway of apoptosis. Research on TJ08 has demonstrated a downregulation of the anti-apoptotic protein Bcl-2 in treated cancer cells. nih.gov This disruption of the pro-survival signaling allows for the activation of the apoptotic machinery. It is plausible that this compound could similarly modulate the expression of these key regulatory proteins to induce apoptosis.

While direct evidence for DNA damage induction by this compound is not yet available, some related benzothiazole (B30560) analogues have been shown to cause DNA damage. nih.gov The formation of DNA adducts by these compounds can trigger cell cycle arrest and apoptosis. nih.gov Given the structural similarities and the presence of a nitro group, which can be bioreduced to reactive species, it is conceivable that this compound could also interact with and damage cellular DNA, contributing to its anticancer effects. Further studies are required to investigate this potential mechanism.

Target Identification and Validation (e.g., Kinase Inhibition, DNA Interaction)

The biological activity of benzimidazole derivatives is often linked to their ability to interact with specific molecular targets, such as protein kinases and nucleic acids.

Kinase Inhibition: Protein kinases are crucial targets in cancer therapy, and benzimidazole-based scaffolds have shown significant potential as potent inhibitors. nih.gov Various derivatives have been developed to target kinases like aurora kinase, CDK, CK2, EGFR, FGFR, and VEGFR-2. nih.gov For instance, novel dihydropyrrolopyrazole-substituted benzimidazoles were identified as potent inhibitors of transforming growth factor-beta type I receptor (TGF-β RI) kinase. researchgate.net While direct inhibitory data for this compound on a specific kinase is not detailed in the available literature, a closely related compound, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08), has demonstrated significant anticancer potential. nih.gov This suggests that the fluoro-nitrophenyl-benzimidazole core is crucial for its biological activity, which in the case of TJ08, involves inducing apoptosis and altering mitochondrial membrane potential in cancer cells. nih.gov The structure-activity relationship results for TJ08 indicated that the 4-fluoro-3-nitrophenyl group was critical for its potent anticancer activity. nih.gov

DNA Interaction: Benzimidazole derivatives are known to interact with DNA, a mechanism that can contribute to their therapeutic effects. nih.gov Studies on compounds like 2-(2-nitrophenyl)-1H-benzimidazole (NB) have shown that they can interact with double-stranded DNA (dsDNA) primarily through electrostatic interactions. nih.gov The presence of DNA leads to a decrease and a negative shift in the electrochemical signal of the nitro group in these molecules, confirming an interaction. nih.gov The binding constant for the interaction between NB and dsDNA was determined to be 8.22 x 10(4) M(-1). nih.gov Molecular docking studies of other benzimidazole analogs suggest that they primarily interact with DNA via a groove-binding mode. rsc.org Furthermore, some benzimidazole-triazole hybrids have been shown to selectively bind and stabilize G-quadruplex DNA, highlighting another potential nucleic acid target. nih.gov The antimicrobial action of some benzimidazoles has also been linked to the inhibition of enzymes crucial for DNA replication, such as E. coli's DNA gyrase B. mdpi.com

Antimicrobial Activity Studies (In Vitro)

The benzimidazole scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives showing efficacy against a broad spectrum of bacteria, fungi, and protozoa. researchgate.netnih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Benzimidazole derivatives have demonstrated varied antibacterial activity. The presence of electron-withdrawing groups, such as nitro (NO2) and fluoro (F) groups, on the benzimidazole ring system is often correlated with enhanced antimicrobial activity. nih.gov For example, studies on a series of N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine derivatives revealed that compounds with electron-withdrawing groups displayed better activity than those with electron-donating groups. nih.gov Specifically, the compound bearing a 3-nitrophenyl substituent showed notable activity. nih.gov

While specific data for this compound is limited, research on analogous structures provides insight into its potential efficacy.

Table 1: Antibacterial Activity of Structurally Related Benzimidazole Derivatives

Compound Test Organism Activity/MIC Source
2-(5-nitro-1H-benzimidazol-2-yl)-4-bromophenol complexes Staphylococcus aureus Significant activity lew.ro
N-((1H-benzimidazol-1-yl) methyl)-4-(5-(3-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5l) Gram-positive & Gram-negative bacteria Moderate activity nih.gov
2,5(6)-bis(trifluoromethyl)-1H-benzimidazole (Compound 4) Not specified Not specified nih.gov

MIC: Minimum Inhibitory Concentration

Generally, many benzimidazole derivatives show greater efficacy against Gram-positive bacteria compared to Gram-negative strains. nih.govresearchgate.net

Antifungal Efficacy against Various Fungal Strains

The antifungal properties of benzimidazoles are well-documented. nih.gov The introduction of a nitro group can enhance this activity. For instance, metal complexes of 2-(5-nitro-1H-benzimidazol-2-yl)-4-bromophenol showed significant activity against Candida albicans. lew.ro Similarly, certain 5-fluoro-benzimidazole derivatives have demonstrated potent antifungal effects. One study found that 5-fluoro-2-(4-fluorophenyl)-6-morpholino-1H-benzimidazole exhibited an inhibition zone diameter against C. albicans that was highly similar to the standard drug fluconazole. researchgate.net

Table 2: Antifungal Activity of Structurally Related Benzimidazole Derivatives

Compound Test Organism Activity/MIC Source
2-(5-nitro-1H-benzimidazol-2-yl)-4-bromophenol complexes Candida albicans Significant activity lew.ro
5-fluoro-2-(4-fluorophenyl)-6-morpholino-1H-benzimidazole (7) Candida albicans 17 mm inhibition zone (similar to fluconazole) researchgate.net
1-nonyl-1H-benzo[d]imidazole Various Candida, Aspergillus, and dermatophyte species MIC: 0.5-256 µg/ml nih.gov

MIC: Minimum Inhibitory Concentration

Antiprotozoal Activity

Benzimidazole derivatives are a significant class of antiprotozoal agents. researchgate.net Research into 2-(trifluoromethyl)-1H-benzimidazole derivatives with various substituents, including fluorine, showed potent in vitro activity against the protozoa Giardia intestinalis and Trichomonas vaginalis, with several analogues having IC50 values of less than 1 µM. nih.gov For example, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole was found to be 14 times more active than albendazole (B1665689) against T. vaginalis. nih.gov This highlights the potential of halogenated benzimidazoles as leads for new antiprotozoal drugs. nih.gov The primary mechanism for established benzimidazole anthelmintics like albendazole and mebendazole (B1676124) against protozoa involves the selective binding to the parasite's β-tubulin, which disrupts microtubule-dependent processes such as cell division and motility. mdpi.com

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of benzimidazole derivatives are diverse. For antifungal action, azole compounds, including benzimidazoles, are known to inhibit the fungal cytochrome P450 enzyme C14-α-demethylase. nih.gov This enzyme is critical for converting lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell membrane. Its inhibition leads to ergosterol depletion and disrupts fungal cell integrity. nih.gov

In terms of antibacterial action, a key proposed mechanism is the inhibition of DNA replication. mdpi.com Specifically, computational and molecular docking studies have identified bacterial DNA gyrase B as a promising target for 2,5(6)-substituted benzimidazole derivatives. mdpi.com These compounds are designed to interact with key amino acid residues like Asp73 and Arg136 in the enzyme's active site. mdpi.com Direct interaction with DNA, as discussed in section 5.1.3, represents another plausible mechanism contributing to the antimicrobial effects. nih.gov

Anti-Inflammatory Activity Studies (In Vitro)

Benzimidazole derivatives have been investigated as anti-inflammatory agents, targeting key enzymes in the inflammatory cascade. nih.gov In vitro studies have focused on their ability to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.govnih.gov

A study on new fluorobenzimidazole derivatives identified compounds with potent inhibitory activity against both 5-LOX and soluble epoxide hydrolase (sEH). nih.gov For example, compound 4g from that series showed an IC50 value of 0.9 µM against 5-LOX, while compound 4k displayed an IC50 of 0.7 µM against sEH. nih.gov Another study synthesized a series of 2-substituted benzimidazole derivatives and found several compounds with lower IC50 values than the standard drug ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay, which measures the inhibition of reactive oxygen species production by phagocytes. nih.gov These findings underscore the potential of the benzimidazole scaffold in developing new anti-inflammatory drugs. researchgate.netnih.gov

Inhibition of Inflammatory Mediators (e.g., COX-2, Lck, JAK3)

The benzimidazole framework is a key component in the design of inhibitors for various enzymes involved in the inflammatory cascade. While direct evidence for this compound is still emerging, extensive research on related derivatives highlights the potential of this chemical class to modulate key inflammatory mediators.

Cyclooxygenase-2 (COX-2): Non-acidic benzimidazole derivatives have been investigated as anti-inflammatory agents, moving away from traditional COX inhibitors that often carry acidity-related side effects. nih.gov Although many anti-inflammatory compounds inhibit COX enzymes, which are involved in prostaglandin (B15479496) synthesis, research is ongoing to specify the precise inhibitory profile of this particular fluoro-nitro substituted benzimidazole. nih.gov

Lymphocyte-specific protein tyrosine kinase (Lck): Lck is a critical signaling molecule in T-cells, and its inhibition can suppress the immune response, making it a target for autoimmune and inflammatory diseases. Studies have detailed the development of 2-benzimidazole substituted pyrimidines as potent, low nanomolar inhibitors of Lck kinase. nih.gov This demonstrates that the 2-substituted benzimidazole scaffold is a viable starting point for creating effective Lck inhibitors.

Janus Kinase 3 (JAK3): JAK3 plays a crucial role in cytokine signaling, which is central to the inflammatory response. Its expression is primarily limited to hematopoietic cells, making it a promising target for treating autoimmune diseases and B-cell lymphoma with potentially fewer side effects. nih.govnih.gov Potent covalent inhibitors of JAK3 have been developed using scaffolds like thieno[3,2-d]pyrimidine, which share structural similarities with substituted benzimidazoles, indicating the potential for benzimidazole derivatives to also target this kinase. nih.gov The search for highly selective JAK3 inhibitors has been a significant challenge, but recent advances have led to the identification of orally active, specific inhibitors that are now in clinical evaluation. nih.gov

Cellular Assays for Anti-Inflammatory Response

To determine the anti-inflammatory potential of compounds like this compound, researchers utilize cellular assays that measure the production of key inflammatory signaling molecules. A common method involves stimulating macrophage cells (like the RAW 264.7 cell line) with lipopolysaccharide (LPS), an endotoxin (B1171834) that triggers a strong inflammatory response.

In studies of novel benzimidazole and imidazopyridine derivatives, scientists have measured the inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two major pro-inflammatory cytokines. nih.gov The levels of these cytokines in cell culture media are quantified using enzyme-linked immunosorbent assays (ELISA). Results from these assays show that many benzimidazole derivatives can significantly reduce the secretion of TNF-α and IL-6, indicating a potent anti-inflammatory effect at the cellular level. nih.govresearchgate.net For instance, some imidazopyridine derivatives, which were compared alongside benzimidazoles, demonstrated over 60% inhibition of TNF-α and over 80% inhibition of IL-6 release. nih.gov

Inhibition of Pro-inflammatory Cytokines by Benzimidazole Derivatives in LPS-Stimulated Macrophages
Compound SeriesTarget CytokineAssay MethodObserved EffectReference
Benzimidazole/Imidazopyridine DerivativesTNF-α, IL-6ELISA on RAW 264.7 cellsDose-dependent inhibition of cytokine release. nih.gov
New Benzimidazole DerivativesTNF-α, IL-6ELISA on RAW 264.7 macrophagesEffective inhibition of proinflammatory cytokines. researchgate.net

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-Activity Relationship (SAR) analysis is essential for optimizing the therapeutic potential of a lead compound. For 2-phenylbenzimidazole (B57529) derivatives, SAR studies reveal how specific structural modifications influence their biological activity.

Influence of Fluoro and Nitro Substituents on Biological Potency

The presence and position of electron-withdrawing groups like fluoro (–F) and nitro (–NO₂) on the phenyl ring are critical determinants of biological activity.

Fluoro Group (–F): The fluorine atom, due to its high electronegativity and small size, can alter a molecule's metabolic stability, lipophilicity, and binding interactions with target proteins.

Nitro Group (–NO₂): The nitro group is a strong electron-withdrawing group that can significantly impact the electronic properties of the aromatic system. Research on related compounds has shown that a nitro group on the benzimidazole ring can lead to moderate anti-inflammatory activity. nih.gov In a study on 1,2,5-trisubstituted benzimidazoles, the presence of a 4-fluoro-3-nitrophenyl group at the 2-position was identified as a crucial structural feature for potent anticancer activity. nih.gov The substitution of this group with others led to a loss of potency, highlighting the importance of this specific arrangement. nih.gov

Impact of Substituent Position on the Phenyl and Benzimidazole Rings (C2, C5, C6, N1)

The biological activity of benzimidazole derivatives is highly sensitive to the placement of substituents on both the benzimidazole core and the pendant phenyl ring. nih.gov

C2-Position: The 2-position of the benzimidazole is the most common site for substitution. The nature of the group at C2, in this case, the 3-fluoro-5-nitrophenyl moiety, is a primary driver of the compound's activity.

N1-Position: Substitution on the N1 nitrogen of the benzimidazole ring can modulate the compound's physicochemical properties, such as solubility and ability to form hydrogen bonds.

C5 and C6-Positions: The benzene (B151609) part of the benzimidazole core can also be substituted, typically at the C5 and C6 positions. For example, a study on benzimidazole-acridine derivatives revealed that a nitro group at the C5 position was critical for CDK-inhibitory activity, while methyl or amino groups at the same position abolished the activity. nih.gov

Impact of Substituent Position on Benzimidazole Activity
PositionTypical SubstituentsObserved Impact on ActivityReference
N1Alkyl, Benzyl (B1604629) groupsInfluences anti-inflammatory activity. nih.gov A benzyl group was crucial for anticancer potency in one study. nih.gov nih.govnih.gov
C2Substituted Phenyl RingsGreatly influences anti-inflammatory activity. nih.gov A 4-fluoro-3-nitrophenyl group was key for anticancer effects. nih.gov nih.govnih.gov
C5Nitro, Amino, MethylA nitro group enhanced CDK-inhibitory activity, while amino or methyl groups led to loss of activity. nih.gov nih.gov
C6Various groupsSubstitutions at C6 are known to influence anti-inflammatory effects. nih.gov nih.gov

Correlation between Electronic Properties and Biological Activity

The biological activity of benzimidazole derivatives is intrinsically linked to their electronic properties, which are governed by the various substituents on the rings. Electron-donating and electron-withdrawing groups can fine-tune the molecule's ability to interact with biological targets.

For instance, QSAR studies on anti-inflammatory benzimidazoles have suggested that electronegativity and molecular polarizability are important factors. nih.gov The electron-withdrawing nature of the fluoro and nitro groups in this compound significantly lowers the electron density of the phenyl ring, which can influence its stacking interactions and hydrogen bonding capabilities within a protein's active site. SAR studies have shown that electron-withdrawing groups can be unfavorable for anti-inflammatory activity in some contexts, while in others, like a nitro group, they can result in moderate activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts.

For anti-inflammatory benzimidazoles, QSAR models have been developed to understand the effects of various substituents on the inhibition of cytokines like TNF-α and IL-6. nih.gov These models use molecular descriptors that quantify properties like electronegativity and molecular polarizability. The resulting statistically significant models, often with high regression coefficients (R² values), can provide valuable insights into the key structural features required for potent anti-inflammatory activity. nih.gov Such predictive models are crucial for rationally designing the next generation of benzimidazole-based therapeutic agents. nih.gov

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 2-arylbenzimidazoles, including 2-(3-Fluoro-5-nitrophenyl)benzimidazole, has traditionally involved the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions. researchgate.net However, modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally friendly methods.

Recent advancements have highlighted the potential of "green chemistry" approaches. These methods often utilize milder reaction conditions, less toxic solvents, and recyclable catalysts. For instance, one-pot syntheses condensing o-phenylenediamine (B120857) with various aldehydes have been developed using catalysts like engineered MgO@DFNS (magnesium oxide supported on dendritic fibrous nanosilica), which allows for the reaction to proceed at ambient temperature with high yields and easy catalyst recovery. acgpubs.orgnih.gov Other green approaches include the use of deep eutectic solvents (DES) which can act as both the reaction medium and reagent, and microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes. nih.govnih.gov

Table 1: Comparison of Modern Synthetic Methodologies for 2-Arylbenzimidazoles

MethodologyCatalyst/SolventKey AdvantagesReference(s)
One-Pot Synthesis Engineered MgO@DFNSMild conditions, high yield, recyclable catalyst acgpubs.orgnih.gov
Green Synthesis Deep Eutectic Solvents (DES)Solvent-free, high yield, simple work-up nih.gov
Microwave-Assisted AluminaRapid reaction times, good yields nih.gov
Oxidative Cyclocondensation Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)/H₂O₂Solvent-free, high chemoselectivity, excellent yields nih.gov

Exploration of Alternative Biological Targets and Broader Pharmacological Spectrum

Benzimidazole (B57391) derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. pharmatutor.orgmdpi.com The presence of both a fluorine atom and a nitro group on the phenyl ring of this compound suggests a broad and potentially unique pharmacological profile.

The fluorine atom can enhance metabolic stability, bioavailability, and binding affinity to target proteins. nih.gov Fluoro-substituted benzimidazoles have demonstrated significant antiproliferative activity against various cancer cell lines and potent antimicrobial effects. acgpubs.orgresearchgate.net The nitro group, a strong electron-withdrawing group, is a key feature in many antimicrobial and anticancer drugs. mdpi.com Nitroaromatic compounds can act as hypoxia-activated prodrugs, which are particularly effective against cancer cells in the typically hypoxic tumor microenvironment. nih.gov Furthermore, the bioreduction of the nitro group can lead to the formation of reactive nitrogen species that are toxic to target cells, a mechanism exploited in certain antibiotics and antiparasitic agents. researchgate.netscielo.br

Given these properties, future research should explore a wider range of biological targets for this compound. Potential areas of investigation include:

Kinase Inhibition: Many 2-phenylbenzimidazole (B57529) derivatives are known to be potent kinase inhibitors, a key target in cancer therapy. nih.gov

NLRP3 Inflammasome Inhibition: Benzimidazole derivatives have shown neuroprotective effects by inhibiting the NLRP3 inflammasome, suggesting potential applications in neurodegenerative diseases. nih.gov

Antiparasitic Activity: Nitroaromatic compounds are effective against a range of parasites, and the benzimidazole core is a known anthelmintic scaffold. scielo.brnih.gov

Antiviral Activity: Various benzimidazole derivatives have been reported to possess antiviral properties. pharmatutor.org

Table 2: Potential Pharmacological Activities of Substituted Benzimidazoles

SubstitutionPharmacological ActivityPotential Target(s)Reference(s)
Fluoro- Anticancer, AntimicrobialVarious cancer cell lines, Bacteria, Fungi acgpubs.orgresearchgate.net
Nitro- Anticancer, Antimicrobial, AntiparasiticHypoxic tumor cells, Bacterial and parasitic enzymes researchgate.netnih.govscielo.br
Combined Fluoro- and Nitro- Potentially synergistic anticancer and antimicrobial activitiesKinases, NLRP3 inflammasome, Parasitic enzymes nih.govscielo.brnih.gov

Investigating Intracellular Uptake and Distribution Mechanisms

The efficacy of a drug is highly dependent on its ability to reach its intracellular target. The physicochemical properties of this compound, particularly the presence of the fluoro and nitro groups, will significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

The fluorine atom, due to its high lipophilicity, can enhance the ability of the molecule to cross cell membranes. nih.gov This can lead to increased intracellular concentrations of the drug. The cellular uptake of fluorinated compounds can be studied using techniques like high-resolution continuum source graphite (B72142) furnace molecular absorption spectrometry (HR CS GF-MAS) to quantify intracellular concentrations. zenodo.org

The nitro group also plays a crucial role in the molecule's interaction with the cellular environment. The uptake of nitro-containing drugs can occur through various mechanisms, and their intracellular fate is often linked to metabolic reduction by nitroreductases. nih.gov The study of the uptake and transport of nitro-containing compounds, such as 9-nitrocamptothecin, across cell monolayers can provide insights into the potential mechanisms for this compound. nih.gov

Future research should focus on detailed studies of the cellular uptake pathways of this compound. This could involve using fluorescently labeled analogs to visualize intracellular distribution via confocal microscopy and employing inhibitors of specific uptake pathways (e.g., endocytosis, macropinocytosis) to elucidate the primary mechanisms of cell entry. dovepress.com Understanding these processes is crucial for optimizing the delivery and efficacy of this compound.

Elucidation of Molecular Interactions at the Atomic Level (e.g., using Cryo-EM, X-ray crystallography of ligand-target complexes)

A detailed understanding of how this compound interacts with its biological targets at the atomic level is fundamental for rational drug design. High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable tools for this purpose.

X-ray crystallography has been used to determine the three-dimensional structures of numerous benzimidazole derivatives, providing valuable information on their conformation and intermolecular interactions. nih.gov For example, the crystal structure of 2-(3-hydroxypropyl)benzimidazole (B1345757) nitrate reveals details of its hydrogen bonding network. Obtaining the crystal structure of this compound, both as a free molecule and in complex with its biological target, would provide precise information about bond angles, planarity, and key interactions driving its biological activity.

Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes, including those with bound small-molecule inhibitors, at near-atomic resolution. nih.gov This technique is particularly valuable for studying membrane proteins and other challenging targets that are difficult to crystallize. Recent studies have successfully used cryo-EM to visualize the binding of inhibitors to kinases and other important drug targets. nih.govbiorxiv.org Determining the cryo-EM structure of a this compound-target complex would reveal the precise binding mode, including the specific amino acid residues involved in the interaction, which is critical for understanding its mechanism of action and for designing more potent and selective analogs.

Table 3: Structural Analysis Techniques for Investigating Ligand-Target Interactions

TechniqueInformation GainedRelevance for this compoundReference(s)
X-ray Crystallography Precise 3D structure, bond lengths and angles, intermolecular interactions.Elucidation of the compound's conformation and packing in the solid state. nih.gov
Cryo-Electron Microscopy (Cryo-EM) High-resolution structure of ligand-protein complexes, visualization of binding modes.Understanding the interaction with large and complex biological targets like kinases. nih.govnih.govbiorxiv.org

Rational Design of Next-Generation this compound Analogs with Tuned Biological Profiles

The information gathered from structure-activity relationship (SAR) studies and structural biology can guide the rational design of next-generation analogs of this compound with improved efficacy, selectivity, and pharmacokinetic properties.

SAR studies on related benzimidazole derivatives have already provided valuable insights. For example, the position of substituents on the benzimidazole ring has been shown to be crucial for anti-inflammatory activity. nih.gov Similarly, for anticancer agents, specific substitutions on the phenyl ring can significantly impact their potency. researchgate.net The presence of the fluoro and nitro groups in this compound offers a unique starting point for further chemical modification.

Future design strategies could involve:

Modification of the Phenyl Ring: Introducing additional substituents or altering the position of the existing fluoro and nitro groups to fine-tune the electronic properties and binding interactions.

Substitution on the Benzimidazole Core: Adding functional groups to the N1, C5, or C6 positions of the benzimidazole ring to improve solubility, modulate activity, or introduce new interaction points with the target.

Scaffold Hopping: Replacing the benzimidazole core with other heterocyclic systems while retaining the key pharmacophoric features of the 2-(3-fluoro-5-nitrophenyl) moiety.

By combining computational modeling with synthetic chemistry and biological evaluation, it will be possible to develop a library of analogs based on the this compound scaffold. This approach will facilitate the identification of new drug candidates with optimized biological profiles for a variety of therapeutic applications, from oncology to infectious and neurodegenerative diseases. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Fluoro-5-nitrophenyl)benzimidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted benzaldehydes and o-phenylenediamine derivatives. Key steps include:

  • Substrate Preparation : Use fluorinated nitrobenzaldehyde derivatives to introduce the 3-fluoro-5-nitro substituent.
  • Cyclization : Employ acidic conditions (e.g., HCl or polyphosphoric acid) to facilitate benzimidazole ring formation .
  • Catalysts : Transition-metal catalysts (e.g., Cu(I)) or microwave-assisted methods can enhance reaction efficiency and yield .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol) ensures purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • Spectroscopy : NMR (¹H and ¹³C) to confirm substituent positions and aromatic proton environments. IR spectroscopy identifies functional groups (e.g., C-F at ~1100 cm⁻¹) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, and F percentages to verify stoichiometry .
  • Melting Point : Consistency with literature values (if available) confirms compound identity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods for reactions involving volatile intermediates or toxic byproducts .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Emergency Measures : In case of inhalation, administer CPR and transfer to medical facilities immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated benzimidazole derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁹F NMR to distinguish fluorine environments and confirm substitution patterns .
  • X-ray Crystallography : Resolve ambiguities in molecular geometry by comparing experimental data with SHELXTL-refined structures .
  • Computational Validation : Perform DFT calculations (e.g., Gaussian 09) to simulate IR/NMR spectra and cross-validate experimental results .

Q. What experimental designs are recommended to study the biological activity of this compound?

  • Methodological Answer :

  • Target Selection : Screen against enzymes like tyrosine kinases or GPCRs, given benzimidazoles' known inhibitory roles .
  • Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets) and prioritize derivatives with high binding scores .
  • In Vitro Assays : Evaluate cytotoxicity (MTT assay) and IC₅₀ values in cancer cell lines (e.g., HeLa or MCF-7) .

Q. How can computational methods enhance the design of this compound derivatives?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ constants) with biological activity to guide synthetic priorities .
  • MD Simulations : Study stability in physiological conditions (CHARMM force fields) to predict pharmacokinetic properties .
  • ADMET Prediction : Use SwissADME to assess bioavailability, blood-brain barrier penetration, and metabolic pathways .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Process Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio) .
  • Continuous Flow Reactors : Reduce side reactions and improve heat/mass transfer compared to batch methods .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.